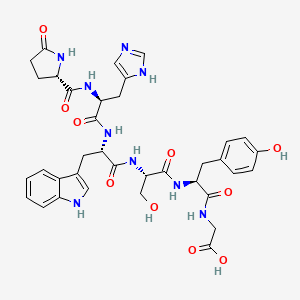

H-Pyr-His-Trp-Ser-Tyr-Gly-OH

Descripción

Propiedades

Número CAS |

38482-70-1 |

|---|---|

Fórmula molecular |

C36H41N9O10 |

Peso molecular |

759.8 g/mol |

Nombre IUPAC |

2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid |

InChI |

InChI=1S/C36H41N9O10/c46-17-29(36(55)42-26(32(51)39-16-31(49)50)11-19-5-7-22(47)8-6-19)45-34(53)27(12-20-14-38-24-4-2-1-3-23(20)24)43-35(54)28(13-21-15-37-18-40-21)44-33(52)25-9-10-30(48)41-25/h1-8,14-15,18,25-29,38,46-47H,9-13,16-17H2,(H,37,40)(H,39,51)(H,41,48)(H,42,55)(H,43,54)(H,44,52)(H,45,53)(H,49,50)/t25-,26-,27-,28-,29-/m0/s1 |

Clave InChI |

HBRSBSZURRWMML-ZIUUJSQJSA-N |

SMILES isomérico |

C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)NCC(=O)O |

SMILES canónico |

C1CC(=O)NC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CO)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NCC(=O)O |

Origen del producto |

United States |

Chemical Synthesis and Analytical Characterization Methodologies for H Pyr His Trp Ser Tyr Gly Oh

Strategic Considerations in Solid-Phase Peptide Synthesis for Hexapeptides

Solid-phase peptide synthesis (SPPS) is the predominant method for producing peptides like H-Pyr-His-Trp-Ser-Tyr-Gly-OH. openaccessjournals.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. openaccessjournals.comscispace.com The most common approach is the Fmoc/tBu strategy, which offers the advantage of milder deprotection conditions compared to the Boc strategy. scispace.comnih.gov

Key strategic considerations for the synthesis of this hexapeptide include:

Resin Selection: The choice of resin is critical and depends on whether the final product is a peptide acid or amide. For H-Pyr-His-Trp-Ser-Tyr-Gly-OH, a resin suitable for generating a C-terminal carboxylic acid is required. researchgate.net

Protecting Groups: Each amino acid has a temporary N-terminal protecting group (Fmoc) and, if necessary, a permanent side-chain protecting group (e.g., Trt for His, Boc for Trp, tBu for Ser and Tyr). google.com These prevent unwanted side reactions during coupling.

Coupling Reagents: Efficient coupling of each amino acid is crucial for high yield and purity. A variety of coupling reagents are available, and their choice can impact the reaction's speed and efficiency, as well as minimize side reactions like racemization. researchgate.net

Deprotection and Cleavage: The Fmoc group is removed at each step to allow the next amino acid to be added. researchgate.net Upon completion of the sequence, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically using a strong acid cocktail like trifluoroacetic acid (TFA). mdpi.comgilson.com

Pyroglutamic Acid (Pyr) Formation: The N-terminal pyroglutamic acid is a key feature of this peptide. This can be incorporated by using H-Pyr-OH in the final coupling step. google.com

A potential issue during SPPS is the aggregation of the growing peptide chain, which can hinder subsequent reactions. nih.gov Strategic selection of solvents and additives can help to mitigate this problem.

Advanced Purification Techniques for Synthetic Peptide Fragments

Following synthesis and cleavage from the resin, the crude peptide product is a mixture containing the target peptide along with various impurities such as truncated or deletion sequences. gilson.com Therefore, robust purification methods are essential to obtain a highly pure product.

| Purification Technique | Principle of Separation | Application for H-Pyr-His-Trp-Ser-Tyr-Gly-OH |

| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Hydrophobicity | This is the most common and effective method for purifying synthetic peptides. bio-works.comnih.gov The peptide is loaded onto a C18 column and eluted with a gradient of an organic solvent (like acetonitrile) in water, often containing an ion-pairing agent like TFA. nih.gov |

| Ion-Exchange Chromatography (IEX) | Net Charge | IEX can be used as an orthogonal purification step to RP-HPLC, separating peptides based on their charge. bio-works.com This is particularly useful for removing impurities with different charge characteristics. |

| Size-Exclusion Chromatography (SEC) | Molecular Size | SEC separates molecules based on their size and can be used to remove small molecule impurities or aggregates. nih.gov |

| Flash Chromatography | Hydrophobicity (with lower resolution than HPLC) | A faster, lower-pressure alternative to preparative HPLC, flash chromatography can be used for initial cleanup of the crude peptide, reducing the burden on the final high-resolution HPLC step. biotage.com |

The combination of different chromatographic techniques, such as a preliminary purification by flash chromatography or IEX followed by a final polishing step with RP-HPLC, can significantly enhance the purity of the final peptide. bio-works.combiotage.com

Analytical Techniques for Confirmation of Peptide Purity and Identity

Once purified, the identity and purity of H-Pyr-His-Trp-Ser-Tyr-Gly-OH must be rigorously confirmed using a suite of analytical techniques. biopharmaspec.com

| Analytical Technique | Information Provided | Relevance to H-Pyr-His-Trp-Ser-Tyr-Gly-OH |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | Analytical RP-HPLC is used to determine the purity of the final peptide product by separating it from any remaining impurities. resolvemass.caijsra.net |

| Mass Spectrometry (MS) | Molecular weight confirmation and sequence verification. | Electrospray ionization mass spectrometry (ESI-MS) provides the exact molecular weight of the peptide, confirming its identity. biosynth.com Tandem mass spectrometry (MS/MS) can be used to fragment the peptide and confirm its amino acid sequence. vicihealthsciences.com |

| Amino Acid Analysis (AAA) | Amino acid composition and quantification. | AAA verifies that the correct amino acids are present in the correct ratios, providing further confirmation of the peptide's identity and helping to determine the net peptide content. resolvemass.cabiosynth.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Three-dimensional structure and conformational analysis. | 1D and 2D NMR techniques can provide detailed information about the peptide's structure in solution, including the identity and connectivity of amino acid residues. biosynth.com |

| Capillary Electrophoresis (CE) | Purity and detection of charged impurities. | CE offers high-resolution separation based on charge and size, making it a valuable tool for detecting subtle impurities. ijsra.net |

The combination of these orthogonal analytical methods provides a comprehensive characterization of the synthetic peptide, ensuring its quality for subsequent research applications. biopharmaspec.com

Methods for Site-Specific Isotopic Labeling for Biophysical and Mechanistic Studies

Site-specific isotopic labeling is a powerful tool for studying the structure, dynamics, and interactions of peptides using techniques like NMR spectroscopy and infrared (IR) spectroscopy. sigmaaldrich.comresearchgate.net For H-Pyr-His-Trp-Ser-Tyr-Gly-OH, this involves incorporating amino acids containing stable isotopes such as ¹³C, ¹⁵N, or ²H at specific positions in the peptide sequence during SPPS. sigmaaldrich.com

The general approach involves:

Procurement of Labeled Amino Acids: Fmoc-protected amino acids with the desired isotopic labels are required. These are often commercially available or can be synthesized. sigmaaldrich.com

Incorporation during SPPS: The labeled amino acid is introduced at the desired position in the peptide chain during the standard SPPS cycle. sigmaaldrich.com

Spectroscopic Analysis: The labeled peptide is then analyzed by techniques sensitive to the isotopic label.

Examples of Labeling Strategies and their Applications:

¹³C and ¹⁵N Labeling for NMR: Uniform or selective labeling of the peptide backbone with ¹³C and ¹⁵N allows for the use of multidimensional NMR experiments to determine the three-dimensional structure of the peptide. utoronto.ca Site-specific labeling can simplify complex spectra and provide detailed information about specific regions of the peptide. nih.gov

¹³C=O Labeling for IR Spectroscopy: Labeling the carbonyl carbon of a specific amino acid with ¹³C shifts its vibrational frequency in the IR spectrum. nih.gov This allows for the study of local structural dynamics and environmental changes at that specific site. researchgate.net

Deuterium (B1214612) (²H) Labeling: Replacing protons with deuterium can be used to probe protein dynamics and simplify NMR spectra by reducing proton-proton dipolar couplings. sigmaaldrich.com

These isotopic labeling strategies provide invaluable insights into the molecular behavior of H-Pyr-His-Trp-Ser-Tyr-Gly-OH, facilitating a deeper understanding of its biological function.

Molecular Biogenesis and Endogenous Presence of Gnrh 1 6 from the Precursor Protein

Post-Translational Processing of Pro-GnRH Precursor Protein

Following transcription and translation, the resulting 92-amino acid prepro-GnRH protein undergoes a series of post-translational modifications to generate the mature, biologically active GnRH decapeptide. glowm.comunimi.it This processing occurs within the secretory granules of GnRH neurons and involves several enzymatic cleavage and modification steps. glowm.comnih.gov

The initial step in pro-GnRH processing is the removal of the signal peptide, producing the pro-GnRH protein. This is followed by endoproteolytic cleavage at specific sites within the precursor. A key enzyme in this process is prohormone convertase, which cleaves the pro-GnRH to liberate the GnRH decapeptide and a 56-amino acid GnRH-associated peptide (GAP). glowm.com Further processing by carboxypeptidase E removes basic amino acid residues from the C-terminus of the GnRH peptide. nih.gov

Table 2: Enzymes Involved in Pro-GnRH Processing

| Enzyme | Function |

|---|---|

| Prohormone Convertases | Endoproteolytic cleavage of pro-GnRH to yield the GnRH decapeptide and GAP. glowm.com |

| Carboxypeptidase E | Removes C-terminal basic residues from the cleaved GnRH peptide. nih.gov |

| Peptidylglycine α-amidating monooxygenase (PAM) | Catalyzes the C-terminal amidation of the GnRH decapeptide. nih.gov |

| Glutaminyl Cyclase | Catalyzes the N-terminal pyroglutamylation of the GnRH peptide. nih.gov |

The hexapeptide H-Pyr-His-Trp-Ser-Tyr-Gly-OH, also known as GnRH(1-6), can be formed as a natural metabolite of the mature GnRH decapeptide. The degradation of GnRH in the extracellular matrix is a two-step process. frontiersin.orgresearchgate.net The first step involves cleavage of the bond between the 6th and 7th amino acids (Gly-Leu) by endopeptidases. This cleavage results in the formation of the GnRH(1-6) fragment. This metabolic pathway represents a mechanism for the biological inactivation of GnRH. There is also evidence to suggest that GnRH fragments, such as GnRH-(1-5), may have their own biological activities. frontiersin.org

Two critical modifications for the biological activity of GnRH are N-terminal pyroglutamylation and C-terminal amidation. The N-terminus of the GnRH decapeptide is a pyroglutamate (B8496135) residue (pGlu). unimi.it This modification is catalyzed by the enzyme glutaminyl cyclase, which converts the N-terminal glutamine into pyroglutamate. nih.gov This cyclization is essential for the biological activity of GnRH, as it protects the peptide from degradation by aminopeptidases and is important for receptor binding. nih.gov

At the C-terminus, the glycine (B1666218) residue is enzymatically converted to an amide group by peptidylglycine α-amidating monooxygenase (PAM). nih.gov This C-terminal amidation is also crucial for the biological activity and stability of the GnRH molecule. nih.gov

Cellular and Subcellular Localization of GnRH Processing Machinery and Peptide Fragments

The precise location of the enzymatic machinery responsible for cleaving the GnRH precursor protein is critical to understanding the regulation of this vital neuroendocrine system. Research has definitively shown that the processing of pro-GnRH occurs within the secretory granules of hypothalamic neurons. nih.gov These specialized vesicles serve as the primary sites for the enzymatic conversion of the precursor into its final, active components.

A series of specific enzymes are co-localized within these neurosecretory granules to carry out the cleavage process in an ordered fashion. nih.gov Endoproteolysis of the pro-hormone is believed to be initiated upon the formation of these secretory granules at the Golgi apparatus. nih.gov This initial cleavage is followed by the action of other enzymes that trim and modify the resulting peptides.

The resulting peptide fragments, including the GnRH decapeptide and associated peptides, are stored within these secretory vesicles. nih.gov Immunohistochemical studies have provided detailed maps of the cellular and subcellular distribution of these fragments. Immunoreactivity for GnRH and its associated peptides has been observed in the neuronal cell bodies located in the preoptic area of the hypothalamus. nih.gov From these cell bodies, the peptides are transported along axons to their terminals.

A high concentration of these peptide fragments is found in the axon terminals within the median eminence. nih.gov This region is a critical neurohemal organ where the nerve endings of GnRH neurons terminate on portal capillaries. This strategic localization allows for the controlled release of GnRH and its co-secreted fragments into the hypophyseal portal blood system, through which they travel to the anterior pituitary gland to regulate the release of gonadotropins. wikipedia.orgglowm.com

| Cellular/Subcellular Location | Role in GnRH Processing and Secretion |

| GnRH Neuron Cell Body (Hypothalamus) | Site of pro-GnRH synthesis |

| Golgi Apparatus | Formation of secretory granules |

| Neurosecretory Granules | Processing of pro-GnRH by specific enzymes |

| Axons | Transport of secretory granules containing GnRH and fragments |

| Axon Terminals (Median Eminence) | Storage and release of GnRH and fragments into the portal system |

Investigation of Receptor Interactions and Ligand Binding Kinetics of H Pyr His Trp Ser Tyr Gly Oh

Molecular Architecture and Functional Domains of GnRH Receptor (GnRHR) Subtypes

The Gonadotropin-Releasing Hormone Receptor (GnRHR) is a member of the G protein-coupled receptor (GPCR) family, which is the largest family of membrane proteins in the human genome. frontiersin.org Like other GPCRs, the GnRHR is characterized by seven hydrophobic transmembrane domains connected by alternating intracellular and extracellular loops. nih.govoup.comnih.gov The human GnRH receptor is a 327 to 328-amino acid protein. nih.gov A unique feature of the mammalian GnRH receptor is the absence of a cytoplasmic C-terminal tail, which in other GPCRs is involved in desensitization and internalization. bioscientifica.com

Several subtypes of GnRH receptors have been identified across different species. oup.com In mammals, two main types, GnRH-I and GnRH-II receptors, have been described, though the functional GnRH-II receptor is not present in humans. ed.ac.uk These subtypes can exhibit different ligand selectivity. pnas.org For instance, in some species, different receptor subtypes show varying affinities for different forms of GnRH. oup.com

Key structural features are conserved across GnRHR subtypes and are crucial for their function. An asparagine (Asn) residue in the N-terminal domain is important for receptor glycosylation and expression. pnas.org Mammalian GnRH receptors are also characterized by a reciprocal exchange of specific amino acid residues in transmembrane domains 2 and 7 compared to most other GPCRs. pnas.org

Quantitative Assessment of H-Pyr-His-Trp-Ser-Tyr-Gly-OH Binding Affinity to GnRHR

Determining the binding affinity of ligands like H-Pyr-His-Trp-Ser-Tyr-Gly-OH to the GnRHR is fundamental to understanding their biological activity. Various in vitro assays are employed for this purpose.

Competitive Radioligand Binding Assays

Competitive radioligand binding assays are a gold standard for quantifying the affinity of a ligand for its receptor. giffordbioscience.comcreative-bioarray.com This technique involves incubating the receptor preparation with a fixed concentration of a radiolabeled GnRH analogue and varying concentrations of the unlabeled test compound, such as H-Pyr-His-Trp-Ser-Tyr-Gly-OH. giffordbioscience.comresearchgate.net The unlabeled compound competes with the radioligand for binding to the receptor.

By measuring the displacement of the radioligand, the inhibition constant (Ki) for the test compound can be determined. researchgate.net The Ki value is a measure of the compound's binding affinity; a lower Ki indicates a higher affinity. These assays are robust, sensitive, and can be automated for high-throughput screening. creative-bioarray.com

Biophysical Methods for Real-Time Binding Kinetics (e.g., Surface Plasmon Resonance)

Surface Plasmon Resonance (SPR) is a powerful biophysical technique used to study biomolecular interactions in real-time without the need for labels. nih.govnih.gov SPR measures changes in the refractive index at the surface of a sensor chip where one of the interacting molecules (the ligand, in this case, the GnRHR) is immobilized. nih.gov The other molecule (the analyte, H-Pyr-His-Trp-Ser-Tyr-Gly-OH) is flowed over the surface.

This method allows for the determination of both the association (on-rate) and dissociation (off-rate) kinetics of the ligand-receptor interaction. arxiv.orgscispace.comsemanticscholar.org From these rates, the equilibrium dissociation constant (Kd), another measure of binding affinity, can be calculated. nih.gov SPR is particularly valuable for providing a more detailed understanding of the binding dynamics beyond simple affinity measurements. nih.govnih.gov

Computational Modeling and Molecular Dynamics Simulations of H-Pyr-His-Trp-Ser-Tyr-Gly-OH-GnRHR Complexes

Computational approaches, including ligand docking and molecular dynamics simulations, provide invaluable insights into the three-dimensional structure of the ligand-receptor complex and the dynamics of their interaction. uit.nooup.com

Ligand Docking and Conformational Analysis

Ligand docking is a computational technique that predicts the preferred orientation of a molecule when bound to another to form a stable complex. uit.no For H-Pyr-His-Trp-Ser-Tyr-Gly-OH, docking simulations can predict how it fits into the binding pocket of the GnRHR. rcsb.org These studies often involve generating a homology model of the receptor, which is a computer-generated structure based on the amino acid sequence and its similarity to other proteins with known structures. uit.no

The results of docking can reveal potential binding modes and interactions. uit.no However, the ligand may not always fully occupy the orthosteric site, and certain residues might extend out of the binding pocket. uit.no Conformational analysis of the peptide is also crucial, as its flexibility allows it to adopt different shapes, and only certain conformations may be favorable for receptor binding. oup.com

Identification of Key Interacting Residues in the Binding Pocket

Molecular dynamics (MD) simulations can further refine the understanding of the ligand-receptor complex by simulating the movements of atoms over time. mdpi.com These simulations can highlight the stability of the docked pose and reveal key amino acid residues within the GnRHR's binding pocket that interact with the ligand. cellphysiolbiochem.com

Several studies have identified specific residues in the GnRHR that are critical for GnRH binding. For instance, residues such as Asp2.61, Asn2.65, and Lys3.32 are known to be important for ligand binding in the type I GnRH receptor. xjtlu.edu.cnoup.com Homology models of the human GnRH receptor suggest that the N-terminal pGlu1 of GnRH interacts with Asn5.39, His2 with Asp2.61 and Lys3.32, Tyr5 with Tyr6.58, Arg8 with Asp7.32, and the C-terminal Gly10NH2 with Asn2.65. researchgate.net While H-Pyr-His-Trp-Ser-Tyr-Gly-OH is a truncated analogue, the interactions of its constituent amino acids with the receptor's binding pocket are expected to involve some of these same key residues.

Potential Allosteric Modulation or Receptor Dimerization Influences by H-Pyr-His-Trp-Ser-Tyr-Gly-OH

The classical view of GnRH action involves the binding of the hormone to a single receptor, triggering a conformational change that activates intracellular signaling pathways. However, emerging evidence for other GPCRs suggests that receptor dimerization or oligomerization, as well as allosteric modulation, can significantly influence the nature and efficacy of the cellular response.

Allosteric Modulation

Allosteric modulation refers to the process where a ligand binds to a site on the receptor (an allosteric site) that is distinct from the primary (orthosteric) binding site of the endogenous ligand. This binding event can alter the receptor's conformation, thereby modulating the binding affinity or signaling efficacy of the orthosteric ligand. While the concept of allosteric modulation is well-established for many GPCRs, direct evidence for GnRH acting as an allosteric modulator of its own receptor is not extensively documented in the current literature. However, the GnRHR possesses structural characteristics consistent with other GPCRs that are known to be allosterically modulated. The binding of GnRH induces distinct receptor conformations, which could potentially create or expose allosteric sites, influencing the binding of other molecules or even other GnRH molecules in a cooperative manner.

Receptor Dimerization and Oligomerization

The formation of dimers or higher-order oligomers is a recognized phenomenon for many GPCRs and can impact receptor trafficking, ligand binding, and signal transduction. For the GnRHR, the aggregation of receptor molecules in the plasma membrane has been suggested as an integral event in hormone action. Upon activation by GnRH, the receptor is known to form clusters, which are then internalized. This clustering is indicative of the potential for dimerization or oligomerization.

While direct, quantitative kinetic data on GnRH-induced GnRHR homodimerization is limited, studies on the interplay between GnRH signaling and other receptor systems have provided indirect evidence of its influence on receptor dimerization processes. For instance, research has demonstrated that a GnRH agonist can modulate the dimerization of the estrogen receptor (ER), a member of the nuclear hormone receptor family.

In a study investigating the cross-talk between GnRH and estrogen signaling pathways, the effect of a GnRH agonist on 17β-estradiol (E2)-induced estrogen receptor-alpha (ERα) homodimerization was examined using Bioluminescence Resonance Energy Transfer (BRET). nih.govjohnshopkins.edu The results indicated that the GnRH agonist could suppress the E2-induced increase in the BRET signal, suggesting a reduction in ERα dimerization. nih.gov

Table 1: Effect of GnRH Agonist on 17β-Estradiol (E2)-Induced Estrogen Receptor-α (ERα) Homodimerization Measured by BRET

| Treatment Condition | BRETmax (Mean ± SEM) | Significance vs. E2 Treatment |

|---|---|---|

| Control | 0.311 ± 0.046 | - |

| E2 (10 nM) | 0.507 ± 0.045 | - |

| E2 (10 nM) + GnRH Agonist (100 nM) | 0.336 ± 0.025 | p < 0.05 |

These findings, while not directly demonstrating GnRH-induced dimerization of its own receptor, highlight the capacity of GnRH signaling to influence the dimerization state of other important receptor systems. This cross-talk suggests that the conformational changes and downstream signaling events initiated by GnRH binding to its receptor are potent enough to have wider implications on cellular receptor organization.

The potential for GnRH to influence GnRHR dimerization directly remains an area of active investigation. The structural flexibility of the GnRHR and the conformational changes induced upon GnRH binding are consistent with models of ligand-induced dimerization observed for other GPCRs. frontiersin.org Further biophysical studies, such as Förster Resonance Energy Transfer (FRET) and BRET analyses specifically targeting the GnRHR, are necessary to fully elucidate the kinetics and functional relevance of GnRH-induced receptor dimerization and potential allosteric self-modulation.

Mechanistic Elucidation of H Pyr His Trp Ser Tyr Gly Oh Actions in Biological Systems Excluding Clinical Human Trials

Influence on GnRH Neuron Physiology and Pulsatile Secretion Dynamics

While the primary role of H-Pyr-His-Trp-Ser-Tyr-Gly-OH (GnRH) is to act on the pituitary gonadotropes, there is compelling evidence that it also influences the physiology of the GnRH-secreting neurons themselves through an autocrine/paracrine feedback loop. This self-regulatory mechanism is a critical component in shaping the characteristic pulsatile secretion of GnRH, which is fundamental for the proper functioning of the reproductive axis.

GnRH neurons in the hypothalamus possess GnRH receptors on their surface. The binding of secreted GnRH to these receptors initiates intracellular signaling within the GnRH neuron, modulating its electrical activity and subsequent hormone release. This autocrine regulation is thought to be integral to the functioning of the GnRH pulse generator.

Studies have shown that blocking these autoreceptors with a GnRH antagonist can disrupt the normal episodic release of GnRH, leading to a more continuous, nonpulsatile secretion pattern. This suggests that the autocrine feedback of GnRH is necessary to periodically inhibit a basal, constitutive release, thereby generating distinct pulses. This feedback mechanism appears to be complex, exerting both positive and negative control to fine-tune the frequency and amplitude of the GnRH pulses. For instance, administration of a GnRH agonist has been observed to shift the pulsatile pattern to one of less frequent, but higher amplitude, secretory events.

Beyond the regulation of its own secretion, this autocrine loop also plays a role in the development and maturation of the GnRH neuronal network. In vitro studies using human GnRH-secreting neuronal cell lines have demonstrated that GnRH can promote neuronal migration, axon growth, and remodeling of the actin cytoskeleton. These developmental processes are essential for the establishment of the correct neuronal architecture required for a functional GnRH system.

Table 6: Summary of Autocrine Effects of GnRH on GnRH Neurons

| Physiological Process | Effect of GnRH Autocrine Signaling | Significance |

| Pulsatile Secretion | Modulates pulse frequency and amplitude; essential for episodic release. | Critical for proper pituitary stimulation and differential gonadotropin secretion. |

| Neuronal Electrical Activity | Modulates firing patterns (e.g., hyperpolarization followed by increased spike frequency). | Underpins the generation of secretory pulses. |

| Neuronal Development | Promotes migration, axon growth, and cytoskeletal remodeling. | Essential for the formation of a functional GnRH neuronal network. |

Investigation of Modulatory Effects on GnRH Pulsatile Release in vitro and ex vivo

The pulsatile secretion of Gonadotropin-Releasing Hormone (GnRH) is fundamental for the regulation of the reproductive axis. helsinki.fi This rhythmic release pattern is crucial for stimulating the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. oup.com In vitro and ex vivo studies have been instrumental in elucidating the mechanisms governing this pulsatility.

Research has demonstrated that the hypothalamus can maintain its intrinsic capacity for generating pulsatile GnRH release in an in vitro setting. nih.gov Using hypothalamic explants, studies have shown that this neuronal circuitry is dependent on metabolic conditions, including the availability of calcium and glucose. nih.gov The process is highly sensitive to calcium levels; the application of a calcium-chelating agent (EGTA) or a calcium-channel blocker (D-600) markedly and reversibly diminishes GnRH release induced by depolarization. nih.gov These agents also significantly reduce the frequency and amplitude of spontaneous GnRH pulses. nih.gov

Furthermore, the GnRH system appears to be subject to self-regulation. An ultrashort-loop inhibitory feedback mechanism has been identified, where superactive GnRH analogs can inhibit the pulsatile release of endogenous GnRH from hypothalamic tissue in vitro. nih.gov This suggests that GnRH itself can modulate its own secretion pattern. Models using human stem cell-derived GnRH neurons have also replicated key physiological characteristics, including the ability to release the GnRH peptide in a pulsatile manner, typically with intervals of approximately 60 minutes. oup.com

Table 1: Factors Modulating GnRH Pulsatile Release in vitro/ex vivo

| Modulatory Factor | Effect on GnRH Pulsatile Release | Supporting Findings |

|---|---|---|

| Calcium Availability | Essential for release | Release is decreased by calcium chelators and channel blockers. nih.gov |

| Glucose Availability | Essential for release | Reduced glucose availability impairs pulsatile secretion. nih.gov |

| GnRH Analogs | Inhibitory | Superactive agonists reduce the occurrence of GnRH pulses, suggesting an ultrashort-loop feedback. nih.gov |

| Kisspeptin (B8261505) | Stimulatory | Increases GnRH release from stem cell-derived GnRH neurons. oup.com |

| Neurokinin B | Stimulatory | Increases GnRH release from stem cell-derived GnRH neurons. oup.com |

| Estradiol | Stimulatory | Increases GnRH release from stem cell-derived GnRH neurons. oup.com |

Electrophysiological Analysis of GnRH Neuron Excitability and Bursting Activity

Electrophysiological studies, particularly using transgenic mouse models where GnRH neurons are tagged with fluorescent proteins, have provided significant insights into their intrinsic and synaptic properties. nih.gov Whole-cell current-clamp recordings from GnRH neurons in brain slices are a primary method for characterizing their excitability and action potential properties. eneuro.org

GnRH neurons exhibit unique firing patterns, with most displaying irregular bursting activity. nih.gov This burst firing is considered critical for effective peptide release. nih.gov Long-term recordings have identified peaks and troughs in the firing rate that occur with an interval similar to that of episodic hormone release observed in vivo. nih.gov The excitability of GnRH neurons is not static; for instance, adult female GnRH neurons are more excitable and require less current to initiate an action potential compared to those from prepubertal females. eneuro.org

The excitability of GnRH neurons is modulated by a variety of neurotransmitters and neuromodulators.

Dopamine : Acts as a potent inhibitor of GnRH neuron firing in approximately 50% of these cells. This inhibition is mediated through both D1-like and D2-like receptors and can involve both direct postsynaptic actions and presynaptic modulation. oup.com

Endocannabinoids (eCBs) : GnRH neurons can synthesize and release eCBs like 2-arachidonoylglycerol (2-AG), which act on presynaptic cannabinoid receptors to decrease GABA release, thereby modulating incoming inhibitory signals. nih.gov

Prostaglandin E2 (PGE2) : This molecule directly depolarizes the membrane potential and increases the firing rate of most GnRH neurons by acting on the prostaglandin EP2 receptor. nih.gov

Studies comparing GnRH neurons under different gonadal steroid feedback conditions have shown that while long-term firing patterns are altered after gonadectomy, the intrinsic biophysical properties and excitability of the neurons show minimal changes, suggesting that feedback is primarily communicated by presynaptic neurons. eneuro.org

Role in Synchronous Activity of GnRH Neuronal Networks

For GnRH to be released in physiologically effective pulses or surges, the dispersed population of GnRH neurons must act as a coordinated ensemble. nih.gov The synchronization of this network is a critical area of investigation. Calcium imaging studies have revealed that while individual GnRH neurons exhibit high-frequency oscillations of intracellular calcium, periodic coordination of these oscillations among different cells occurs at a frequency similar to that of LH pulses, and this coordination is correlated with GnRH pulses. nih.gov

Recent in vivo recordings using GCaMP fiber photometry in freely behaving mice have provided a direct look at the population activity of GnRH neuron projections. biorxiv.org These studies have identified three distinct patterns of oscillatory activity:

A low-level, rapid baseline fluctuation.

Abrupt, high-amplitude, 5-minute duration increases in activity that are perfectly correlated with subsequent LH pulses. biorxiv.org

In females, a slow, prolonged (~12 hour) increase in oscillating activity on the afternoon of proestrus, which drives the preovulatory LH surge. biorxiv.org

The anatomical basis for this synchronization remains an area of active research. While GnRH synapses on other GnRH neurons have been observed, suggesting a role for ultrashort feedback in modulation, other mechanisms are also proposed. nih.gov Gap junctions have been identified in immortalized GnRH cell lines, but direct evidence in native tissue is lacking. nih.gov Unorthodox intercellular bridges between pairs of GnRH neurons have also been suggested based on ultrastructural reconstructions, though this finding requires further verification. nih.gov Interestingly, studies indicate that different, overlapping subpopulations of GnRH neurons are recruited to generate successive GnRH surges, highlighting a remarkable plasticity within the network.

Neurodevelopmental and Migratory Aspects of GnRH Neurons

Potential Impact on GnRH Neuron Genesis and Migration Pathways

The development of the GnRH system is a complex process involving the birth (neurogenesis) and subsequent migration of GnRH neurons to their final destinations in the forebrain. mdpi.com In all vertebrates, GnRH neurons originate outside of the central nervous system, in the embryonic nasal placode (also known as the olfactory placode). nih.govwikipedia.orgfrontiersin.org From this origin, they undertake a remarkable journey, migrating from the nose into the brain along the scaffold of olfactory, vomeronasal, and terminal nerve axons. nih.govnih.gov This migration takes them through the cribriform plate to disperse throughout the basal forebrain, primarily in the preoptic area and hypothalamus. nih.gov

This intricate process is guided by an orchestrated action of numerous molecules. Disruptions in the genes encoding these guidance cues can impair neurogenesis or migration, leading to GnRH deficiency and resulting in conditions such as Kallmann Syndrome (KS), which is characterized by hypogonadism and an impaired sense of smell (anosmia). mdpi.comfrontiersin.org

Table 2: Key Genes and Factors in GnRH Neuron Development and Migration

| Gene/Factor | Role in Development | Consequence of Disruption |

|---|---|---|

| Anosmin-1 (KAL1) | Guides migration. nih.gov | Impaired migration, associated with Kallmann Syndrome. nih.gov |

| Fibroblast Growth Factor 8 (FGF8) / FGFR1 | Critical for neurogenesis (neuron birth). nih.govcalstate.edu | Reduced number of GnRH neurons. nih.gov |

| Prokineticin 2 (PROK2) / PROKR2 | Affects olfactory bulb development, impacting the migratory pathway. calstate.edu | Impaired migration and settlement into the forebrain. calstate.edu |

| CHD7 | Influences neural crest cell development, which contributes to the GnRH neuron population. calstate.edu | Loss of function is associated with reduced GnRH neuron numbers. calstate.edu |

| Interleukin-6 (IL-6) | Proinflammatory cytokine that can disrupt the migratory path. | Suppresses the outgrowth of peripherin-positive nerve fibers that guide GnRH neurons. nih.gov |

Studies in mouse models have shown that pro-neurogenic signals like FGF8 are crucial for the specification of GnRH neurons. unimi.it Conversely, inflammatory signals can disrupt the process; the proinflammatory cytokine IL-6 has been shown to suppress the growth of olfactory nerve fibers in ex vivo cultures, thereby inhibiting the migratory pathway for GnRH neurons. nih.gov

Differentiation of Neural Stem Cells into GnRH Phenotypes

The ability to generate GnRH neurons from human pluripotent stem cells (hPSCs), including embryonic stem cells (hESCs) and induced pluripotent stem cells (hiPSCs), has created powerful in vitro models to study human development and disease. helsinki.fioup.com

The directed differentiation of hPSCs into GnRH neurons requires mimicking the embryonic developmental process. A key factor in this process is Fibroblast growth factor 8 (FGF8), which is more effective at inducing the GnRH fate when applied to primitive neuroepithelial cells rather than later-stage neuroprogenitor cells. oup.com The efficiency of generating GnRH neurons can be further enhanced by the addition of kisspeptin along with FGF8. oup.com

Recent studies using single-cell transcriptomics have decoded the cellular transitions and gene networks involved in this differentiation process. nih.govresearchgate.net This research has shown that inhibiting the Wnt signaling pathway can improve the efficiency of GnRH neuron differentiation. nih.govresearchgate.net Wnt inhibition appears to promote general neurogenesis and specifically switch the fate of neural progenitors towards a glutamatergic/GnRH neuron lineage. nih.govresearchgate.net These stem cell-derived neurons are not only genetically similar to their in vivo counterparts but are also physiologically functional, capable of pulsatile GnRH release and exhibiting appropriate electrophysiological properties. oup.com

Exploration of Extra-Hypothalamic and Peripheral Biological Activities

While GnRH is primarily known as the master regulator of the hypothalamic-pituitary-gonadal axis, there is growing evidence that the peptide and its receptors are widely distributed and exert functions outside of this traditional reproductive context. nih.govunimi.it

In the central nervous system, GnRH receptors are expressed in various extra-hypothalamic regions, including the cerebellum and hippocampus, and GnRH itself is released into the cerebrospinal fluid. nih.gov This suggests potential roles in neuromodulation. For example, in the hippocampus, the GnRH system has been implicated in neurogenesis and neuronal function, raising interest in its potential neuroprotective actions. unimi.it In the rat cortex, GnRH has been shown to depress the activity of cortical neurons and affect neurite outgrowth. nih.gov

Beyond the brain, GnRH and its receptors have been identified in numerous peripheral tissues.

Reproductive Tissues : GnRH-I and the more broadly distributed GnRH-II are found in the ovary, endometrium, placenta, and prostate. nih.gov Their presence suggests direct autocrine or paracrine roles in regulating local functions within these tissues.

Immune System : Human peripheral blood mononuclear cells (lymphocytes) express the mRNAs for both GnRH and its receptor. nih.gov These immune cells can produce GnRH, which may act as an autocrine/paracrine factor to regulate immune functions. In vitro treatment of these cells with GnRH stimulates the expression of the interleukin-2 receptor gamma-chain mRNA, indicating a potential role in lymphocyte activation. nih.gov

Other Systems : Evidence from non-mammalian vertebrates points to even broader roles. In frogs, GnRH shows activity in the sympathetic ganglia, and in octopuses, it has potent cardiovascular effects, suggesting an ancient and diverse functional history for the peptide. nih.gov

This widespread distribution indicates that GnRH may have a variety of vital physiological roles beyond reproduction, and reconsideration of its actions may provide insight into a range of biological processes. nih.gov

Investigation of GnRHR Expression and Signaling in Non-Pituitary Tissues

The biological effects of H-Pyr-His-Trp-Ser-Tyr-Gly-OH are mediated through its binding to the Gonadotropin-Releasing Hormone Receptor (GnRHR), a G protein-coupled receptor. mdpi.com While the highest expression of GnRHR is found in the pituitary gland, its presence has been identified in a diverse range of non-pituitary reproductive and non-reproductive tissues. mdpi.comtaylorandfrancis.com

Reproductive Tissues:

Ovary: GnRHR is expressed in ovarian cells. mdpi.com In these tissues, GnRH is thought to act in an autocrine or paracrine manner to regulate ovarian steroidogenesis, with both stimulatory and inhibitory effects on the production of steroid hormones, and to influence apoptosis in the ovarian follicle and corpus luteum. nih.gov

Placenta: The human placenta expresses GnRH and its receptors. oncohemakey.comoup.com Placental GnRH is crucial for the establishment and maintenance of early pregnancy through the regulation of human chorionic gonadotropin (hCG) production. oncohemakey.com Specifically, GnRH stimulates the production of both the α-subunit and β-subunit of hCG in placental explants. oncohemakey.com This suggests an autoregulatory mechanism for hCG synthesis within the placenta. oncohemakey.com

Endometrium and Oviducts: The presence of GnRH and its receptors has also been reported in the endometrium and oviducts, suggesting a role in local reproductive processes. nih.gov

Testes and Prostate: In male gonads, GnRH has been shown to have a direct stimulatory effect on basal steroidogenesis and an inhibitory effect on gonadotropin-stimulated androgen biosynthesis. nih.gov GnRHR is also expressed in the prostate. nih.gov

Non-Reproductive Tissues:

The expression of GnRHR has been detected in several non-reproductive tissues, including the heart, muscles, and liver, although the functional significance in these tissues is still an area of active investigation. mdpi.com

| Non-Pituitary Tissue | Key Functions and Signaling Notes | Supporting Evidence |

|---|---|---|

| Ovary | Regulates steroidogenesis and apoptosis through autocrine/paracrine actions. | mdpi.comnih.gov |

| Placenta | Stimulates the production of hCG, essential for maintaining early pregnancy. | oncohemakey.comnih.gov |

| Endometrium | Implicated in local reproductive functions. | nih.gov |

| Testes | Directly influences steroidogenesis. | nih.gov |

| Prostate | GnRHR expression is a target for therapeutic intervention in prostate cancer. | nih.govnih.gov |

| Immune Cells | Modulates T-cell activity and cytokine production. | nih.govoup.com |

Advanced Research Methodologies and Experimental Models for H Pyr His Trp Ser Tyr Gly Oh Investigations

In Vitro Cellular Models for GnRH and GnRHR Studies

In vitro models provide controlled environments to investigate specific aspects of GnRH neurobiology and the function of its receptor, the Gonadotropin-releasing hormone receptor (GnRHR).

Immortalized Hypothalamic GnRH Neuronal Cell Lines (e.g., GT1-7)

The development of immortalized GnRH neuronal cell lines, such as the GT1-7 line, has been a significant advancement in the field. These cells were created by genetically targeted tumorigenesis in transgenic mice, where the promoter region of the GnRH gene was linked to the SV40 T-antigen oncogene. merckmillipore.comsigmaaldrich.comcellosaurus.org The resulting hypothalamic tumors yielded clonal cell lines of mature, differentiated GnRH neurons. merckmillipore.comsigmaaldrich.com

GT1-7 cells exhibit high levels of GnRH mRNA and secrete the GnRH decapeptide in a pulsatile manner, mimicking the physiological pattern observed in vivo. merckmillipore.comjneurosci.orgscience.gov This characteristic makes them an invaluable tool for studying the molecular mechanisms that regulate GnRH secretion. jneurosci.orgscience.gov Research using GT1-7 cells has demonstrated that these neurons express core circadian clock genes, and that disruption of these genes can alter the frequency and amplitude of GnRH pulses. jneurosci.orgscience.gov

Key Features of GT1-7 Cell Line:

| Characteristic | Description | Reference |

|---|---|---|

| Origin | Derived from anterior hypothalamic tumors in transgenic mice. | merckmillipore.comsigmaaldrich.com |

| Key Feature | Exhibits pulsatile GnRH secretion, similar to in vivo patterns. | jneurosci.orgscience.gov |

| Applications | Studying molecular mechanisms of GnRH synthesis, secretion, and the influence of circadian rhythms on GnRH pulsatility. | jneurosci.orgscience.gov |

Pituitary Gonadotrope Cell Lines (e.g., LβT2) for GnRHR Studies

To investigate the downstream effects of GnRH, researchers utilize pituitary gonadotrope cell lines like the LβT2 line. These cells were also generated through targeted tumorigenesis in transgenic mice, using the regulatory region of the luteinizing hormone β (LHβ) subunit gene linked to the SV40 T-antigen oncogene. frontiersin.orgsigmaaldrich.com LβT2 cells represent a mature gonadotrope phenotype, expressing the GnRH receptor and synthesizing both the common α-subunit and the specific LHβ subunit of gonadotropins. frontiersin.orgsigmaaldrich.commerckmillipore.com

These cells are a critical model for studying GnRHR-mediated signaling pathways and the regulation of gonadotropin gene expression. frontiersin.orgmerckmillipore.comnih.gov Upon stimulation with GnRH, LβT2 cells upregulate LHβ and GnRHR expression and secrete LH, making them an excellent system for dissecting the complex intracellular signaling networks activated by GnRH. frontiersin.orgsigmaaldrich.com Studies with LβT2 cells have elucidated the roles of various transcription factors and signaling cascades in mediating the effects of GnRH on gonadotropin synthesis and release. frontiersin.orgnih.gov

Characteristics of LβT2 Cell Line:

| Characteristic | Description | Reference |

|---|---|---|

| Origin | Derived from pituitary tumors in transgenic mice. | frontiersin.orgsigmaaldrich.com |

| Key Feature | Expresses GnRHR and synthesizes and secretes LH in response to GnRH. | frontiersin.orgsigmaaldrich.com |

| Applications | Investigating GnRHR signaling, gonadotropin gene regulation, and the effects of various physiological modulators on gonadotrope function. | frontiersin.orgnih.gov |

Primary Cultures of GnRH Neurons and Hypothalamic Explants

Primary cultures of GnRH neurons and hypothalamic explants offer a model system that retains some of the tissue architecture and cellular diversity of the native hypothalamus. nih.gov These cultures are typically established from embryonic or early postnatal tissues. nih.gov One successful approach involves using organotypic cultures of nasal explants, as GnRH neurons originate in the nasal placode before migrating to the hypothalamus. nih.gov

Hypothalamic explants, which are small pieces of hypothalamic tissue maintained in culture, have been instrumental in demonstrating the pulsatile nature of GnRH release. nih.govphysiology.orgresearchgate.net These explants can maintain functional viability and pulsatile GnRH secretion for extended periods, allowing for the study of the factors that regulate pulse frequency and amplitude. physiology.org For example, studies using hypothalamic explants have shown that excitatory amino acids acting through NMDA receptors are involved in the physiological mechanism of pulsatile GnRH secretion. nih.gov

Induced Pluripotent Stem Cell (iPSC) and Neurosphere-Derived GnRH Neuron Models

The advent of induced pluripotent stem cell (iPSC) technology has revolutionized the ability to study human GnRH neurons in vitro. It is now possible to generate GnRH-secreting neurons from human pluripotent stem cells. nih.gov This involves a multi-step differentiation protocol that mimics embryonic development. nih.gov Typically, hPSCs are first differentiated into anterior neural progenitor cells, which are then treated with factors like Fibroblast growth factor 8 (FGF8), a key ligand in GnRH neuron development. nih.govoup.com

This approach allows for the generation of GnRH-expressing neurons that secrete the GnRH decapeptide. nih.gov These iPSC-derived models are particularly valuable for studying the developmental biology of GnRH neurons and for modeling human diseases associated with GnRH deficiency. nih.gov Furthermore, neurospheres derived from the adult hypothalamus of animal models like the zebrafish have been shown to differentiate into GnRH-containing neurons, and this process can be enhanced by hormones such as testosterone or GnRH itself. nih.govstemcell.comresearchgate.netmdpi.com

Genetically Modified Animal Models for Functional Dissection

Genetically modified animal models, particularly mice, have been indispensable for understanding the physiological roles of GnRH and its receptor in the context of a whole organism.

Transgenic and Knockout Mouse Models of GnRH and GnRHR Deficiency/Overexpression

The hypogonadal (hpg) mouse is a naturally occurring model with a deletion in the GnRH gene, resulting in a complete lack of detectable GnRH peptide. nih.gov These mice fail to undergo normal reproductive development, providing a clear demonstration of the essential role of GnRH in this process. nih.gov

Similarly, knockout mouse models have been created where the GnRH receptor (GnRHR) gene is disrupted. nih.gov These Gnrhr KO mice exhibit a severe form of hypogonadotropic hypogonadism, with a lack of sexual organ development and infertility, further confirming the critical role of the GnRH-GnRHR signaling system. nih.gov These models are also used to investigate the non-reproductive functions of GnRH, as the receptor is expressed in various tissues outside the reproductive axis. nih.gov

Conversely, transgenic mice that overexpress certain hormones can also provide insights. For instance, mice overexpressing growth-hormone-releasing hormone (GHRH) have enlarged pituitary glands and serve as a model to study interactions between different endocrine axes. karger.com By creating mice with cell-specific knockouts, such as deleting specific signaling molecules only within GnRH neurons, researchers can dissect the precise intracellular pathways required for normal GnRH function and reproductive health. researchgate.net

Summary of Key Genetically Modified Mouse Models:

| Model | Genetic Modification | Key Phenotype | Research Application | Reference |

|---|---|---|---|---|

| Hypogonadal (hpg) Mouse | Natural deletion in the Gnrh1 gene. | Lack of reproductive development; infertility. | Demonstrates the essential role of GnRH in reproduction. | nih.gov |

| GnRHR Knockout (KO) Mouse | Disruption of the Gnrhr gene. | Severe hypogonadotropic hypogonadism; lack of sexual organ development. | Confirms the critical function of GnRHR signaling; used to study non-reproductive GnRH roles. | nih.gov |

| GnRH Neuron-Specific Knockout | Deletion of a specific gene (e.g., Jak2) only in GnRH neurons. | Delayed puberty and impaired fertility. | Dissects specific intracellular signaling pathways within GnRH neurons. | researchgate.net |

Development and Utilization of Other Vertebrate Models (e.g., Xenopus, Swine)

To explore the in-vivo functions of GnRH and its fragments, researchers have turned to a variety of vertebrate models beyond traditional rodent systems. The African clawed frog (Xenopus laevis) and domestic swine (Sus scrofa domesticus) have emerged as particularly valuable models due to their unique physiological and genetic characteristics.

Xenopus laevis

The oocytes of Xenopus laevis provide a robust and versatile system for expressing and characterizing receptors for neuropeptides like GnRH. By injecting RNA isolated from rodent pituitary glands or specific gonadotrope cell lines into Xenopus oocytes, scientists can successfully express functional GnRH receptors on the oocyte membrane. nih.govnih.govoup.comoup.com This heterologous expression system allows for detailed electrophysiological and pharmacological studies of receptor-ligand interactions.

Researchers have utilized this model to:

Characterize the electrophysiological responses of GnRH receptors to various agonists and antagonists. nih.govoup.comoup.com

Investigate the intracellular signaling pathways coupled to GnRH receptor activation, including the mobilization of intracellular calcium. nih.govoup.com

Determine the molecular size of the mRNA encoding the GnRH receptor. nih.govoup.com

The key advantage of the Xenopus oocyte system is the ability to study the receptor in a controlled environment, free from the complexities of the native cellular milieu. This allows for a precise dissection of the molecular determinants of ligand binding and receptor activation.

Swine

The domestic pig is a highly relevant model for studying the reproductive physiology of GnRH and its analogs due to the significant anatomical and physiological similarities between the porcine and human reproductive systems. nih.govresearchgate.netunl.edunih.gov Swine are one of the few livestock species that produce both GnRH-II and its corresponding receptor, making them a prominent model for investigating the function of this specific ligand-receptor pair. nih.govresearchgate.netnih.gov

Recent advancements in genetic engineering have led to the development of transgenic swine models with modified GnRH receptor expression. For instance, a swine line with a ubiquitous knockdown of the GnRH-II receptor has been created to examine the role of this receptor in pig reproduction. nih.govresearchgate.net Studies using these models have revealed crucial insights into the role of the GnRH system in:

Testicular steroidogenesis and its independence from luteinizing hormone (LH) in some contexts. nih.govresearchgate.net

Ovulation rate and corpus luteum development. nih.gov

The regulation of gonadal steroid production. nih.govresearchgate.net

The use of swine as a model allows for investigations into the systemic effects of GnRH analogs and the long-term consequences of manipulating the GnRH signaling pathway, providing valuable data for both veterinary and human reproductive medicine. unl.edudovepress.com

| Vertebrate Model | Key Advantages in GnRH Research | Representative Research Findings |

| Xenopus laevis | - Robust heterologous expression of GnRH receptors.- Allows for precise electrophysiological and pharmacological characterization.- Controlled environment for studying intracellular signaling. | - Successful expression and functional characterization of rodent GnRH receptors.- Elucidation of the role of intracellular calcium mobilization in GnRH receptor signaling. |

| Swine | - High degree of physiological and anatomical similarity to the human reproductive system.- Natural expression of GnRH-II and its receptor.- Amenable to genetic modification for creating transgenic models. | - Development of GnRH-II receptor knockdown models.- Demonstration of the role of GnRH-II in testicular steroidogenesis and female reproductive function.- Evaluation of GnRH analogs for estrus synchronization and ovulation induction. |

Computational Biology and Systems Neuroscience Approaches

In parallel with in-vivo and in-vitro experimental models, computational biology and systems neuroscience approaches are providing powerful tools to analyze the complex dynamics of the GnRH system and to predict the bioactivity of peptide fragments like H-Pyr-His-Trp-Ser-Tyr-Gly-OH.

Mathematical Modeling of GnRH System Dynamics and Peptide Fragment Interactions

The pulsatile nature of GnRH secretion is fundamental to its physiological function. Mathematical modeling has become an indispensable tool for understanding the mechanisms that govern this pulsatility and the subsequent downstream signaling events. nih.govnih.govresearchgate.netoncohemakey.com These models, often based on systems of ordinary differential equations, can simulate the complex interplay of various components of the reproductive endocrine axis. nih.govfrontiersin.org

Key areas where mathematical modeling has been applied to the GnRH system include:

GnRH Pulse Generation: Models have been developed to explore the dynamics of the GnRH pulse generator, incorporating the roles of key neuropeptides like kisspeptin (B8261505), neurokinin B, and dynorphin (B1627789). nih.gov

Pituitary Signaling: Mathematical models have been used to simulate the signaling cascades within pituitary gonadotropes following GnRH receptor activation, including the dynamics of intracellular calcium and the activation of signaling proteins like ERK. nih.gov

Hormonal Feedback Loops: Integrated models of the hypothalamic-pituitary-gonadal (HPG) axis have been constructed to simulate the feedback mechanisms of ovarian steroids on GnRH and gonadotropin secretion over the entire menstrual cycle. oncohemakey.comfrontiersin.org

While these models have primarily focused on the full GnRH decapeptide, the frameworks developed can be adapted to investigate the potential interactions and signaling effects of smaller fragments such as H-Pyr-His-Trp-Ser-Tyr-Gly-OH.

Integrated Omics Studies (Proteomics, Transcriptomics) to Identify Biological Networks

High-throughput "omics" technologies, such as proteomics and transcriptomics, are being employed to gain a comprehensive understanding of the cellular and molecular responses to GnRH signaling. These approaches allow for the simultaneous measurement of thousands of proteins and transcripts, providing a global view of the biological networks that are activated or repressed by GnRH and its analogs.

Proteomics

Quantitative proteomic analyses have been used to identify proteins that are differentially expressed in response to GnRH agonists in various cell types, including cancer cell lines. nih.govresearchgate.net These studies have revealed novel proteins and signaling pathways that may be involved in the anti-proliferative effects of GnRH agonists. nih.govresearchgate.net Furthermore, integrative proteomics and phosphoproteomics of the rat adenohypophysis after GnRH treatment have provided a detailed map of the protein phosphorylation events that regulate the synthesis and secretion of follicle-stimulating hormone (FSH). mdpi.comnih.gov

Transcriptomics

Transcriptomic profiling of GnRH neurons at different developmental stages has shed light on the gene expression dynamics that govern their migration and maturation. nih.govbiorxiv.orgresearchgate.netthno.org These studies have identified key signaling pathways and novel candidate genes that are crucial for the proper development and function of the GnRH system. nih.govbiorxiv.orgresearchgate.net Additionally, sequencing of the pituitary transcriptome after GnRH treatment has uncovered the role of non-coding RNAs in mediating the effects of GnRH on gonadotropin synthesis and secretion. nih.gov

| Omics Approach | Application in GnRH Research | Key Findings |

| Proteomics | - Identification of differentially expressed proteins in response to GnRH agonists.- Mapping of protein phosphorylation networks in the pituitary. | - Discovery of novel proteins involved in the anti-proliferative effects of GnRH.- Creation of a protein-protein phosphorylation map for the regulation of FSH synthesis and secretion. |

| Transcriptomics | - Profiling of gene expression in developing GnRH neurons.- Analysis of the pituitary transcriptome following GnRH treatment. | - Identification of gene expression trajectories associated with GnRH neuron migration and maturation.- Elucidation of the role of non-coding RNAs in GnRH signaling. |

Bioinformatics Approaches for Predicting Peptide Bioactivity and Interactions

The vast and ever-growing databases of peptide sequences and their known biological activities have paved the way for the development of bioinformatics tools to predict the functions of novel or uncharacterized peptides. These computational approaches utilize machine learning algorithms and sequence-based features to classify peptides and predict their potential bioactivities.

Various bioinformatics strategies are being developed to:

Predict Bioactive Peptides: Machine learning models are trained on large datasets of known bioactive peptides to identify patterns and features that are predictive of specific biological activities.

Characterize Peptide-Protein Interactions: Computational docking and molecular dynamics simulations can be used to model the interaction of peptides with their putative receptors, providing insights into binding affinity and specificity.

Analyze Physicochemical Properties: The amino acid sequence of a peptide can be analyzed to predict its physicochemical properties, which can in turn be correlated with its potential bioactivity.

While specific bioinformatics studies on H-Pyr-His-Trp-Ser-Tyr-Gly-OH are not yet widely available, these predictive tools represent a powerful approach for generating hypotheses about its potential biological roles and for guiding future experimental investigations.

Structure Activity Relationship Sar Insights and Peptide Design Implications of Gnrh 1 6

Analysis of H-Pyr-His-Trp-Ser-Tyr-Gly-OH as a Minimal Active Motif or a Modulatory Fragment

The N-terminal hexapeptide of Gonadotropin-Releasing Hormone (GnRH), H-Pyr-His-Trp-Ser-Tyr-Gly-OH, represents a critical component for the biological activity of the parent decapeptide. Extensive research has sought to determine whether this fragment constitutes a minimal active motif, capable of independently eliciting a biological response, or if it primarily functions as a modulatory fragment that influences the activity of the full hormone.

The initial segment of the GnRH decapeptide, particularly the sequence pGlu-His-Trp-Ser, is essential for receptor activation. The amino-terminal portion of the GnRH-I peptide is known to be predominantly involved in mediating the activation of the GnRH receptor nih.gov. This suggests that the hexapeptide contains the fundamental structural information required to initiate the signaling cascade upon binding to the receptor. However, the intrinsic activity of the isolated H-Pyr-His-Trp-Ser-Tyr-Gly-OH fragment is generally low compared to the full decapeptide. This indicates that while it contains the necessary elements for activation, it lacks the full binding affinity conferred by the C-terminal portion of GnRH.

Further evidence points to the role of GnRH and its fragments as modulators of various physiological processes, not limited to the hypothalamic-pituitary-gonadal axis. GnRH ligands and their receptors are found throughout the brain, where they can influence functions such as learning, memory, and feeding behavior nih.gov. In this context, fragments of GnRH, including the N-terminal hexapeptide, may act as neuromodulators bioscientifica.com. Their presence in different tissues suggests that they could have localized modulatory effects, potentially fine-tuning the response to the full GnRH decapeptide or other signaling molecules.

The concept of GnRH fragments having distinct biological activities is supported by studies on other GnRH metabolites. For instance, the pentapeptide fragment GnRH-(1-5) has been shown to exert effects on cell proliferation that are contrary to those of the full GnRH decapeptide oup.com. This raises the possibility that H-Pyr-His-Trp-Ser-Tyr-Gly-OH could also possess unique modulatory functions, separate from its role as a precursor to the full agonistic signal of GnRH.

Derivation of Structure-Activity Principles for GnRH Agonist and Antagonist Design from Hexapeptide Modifications

The structure-activity relationship (SAR) of the GnRH(1-6) fragment, H-Pyr-His-Trp-Ser-Tyr-Gly-OH, has been a cornerstone in the rational design of both GnRH agonists and antagonists. Modifications within this hexapeptide sequence have yielded critical insights into the molecular requirements for receptor binding and signal transduction, leading to the development of potent therapeutic agents.

For GnRH Agonist Design:

A key principle in the design of GnRH superagonists has been the modification of the Glycine (B1666218) residue at position 6. Replacing Gly6 with D-amino acids, such as D-Leucine or D-Serine, significantly enhances agonistic potency acs.org. This substitution serves a dual purpose: it stabilizes a crucial βII'-type turn conformation in the peptide backbone, which is favorable for receptor binding, and it confers resistance to enzymatic degradation, thereby prolonging the half-life of the analog nih.govacs.org. The increased hydrophobicity resulting from some of these substitutions can also enhance the interaction with the GnRH receptor acs.org.

The N-terminal pGlu-His-Trp sequence is also critical for receptor activation. While modifications at these positions are generally less tolerated for maintaining high agonistic activity, subtle changes can be made. The pyroglutamic acid at position 1 provides resistance to aminopeptidases, contributing to the stability of agonists nih.gov. Histidine at position 2 and Tryptophan at position 3 are crucial for receptor binding and activation, respectively, and substitutions at these positions usually lead to a significant loss of activity nih.gov.

For GnRH Antagonist Design:

The design of GnRH antagonists has also heavily relied on modifications within the N-terminal hexapeptide. In contrast to agonists, the development of antagonists often involves more extensive substitutions in this region. The strategy for creating antagonists involves designing molecules that can bind to the GnRH receptor with high affinity but without initiating the signaling cascade.

Truncation of the full decapeptide to generate reduced-size hexapeptide and heptapeptide (B1575542) antagonists has proven to be a successful strategy acs.org. These truncated analogs often incorporate unnatural amino acids at various positions to optimize binding affinity and block the receptor in an inactive conformation. Structure-activity studies of these reduced-size antagonists suggest that their structural preferences for receptor recognition are similar to those of larger decapeptide antagonists acs.org. The N-terminus is involved in receptor activation, and therefore, substitutions in this region are a common strategy to produce antagonists nih.gov.

The following interactive table summarizes the general effects of amino acid substitutions at each position of the GnRH(1-6) fragment on the biological activity, providing a basis for the rational design of both agonists and antagonists.

| Position | Original Residue | Modification | Effect on Agonist Activity | Effect on Antagonist Activity | Rationale |

| 1 | pGlu | Substitution | Generally detrimental | Can be tolerated | pGlu provides stability against aminopeptidases. |

| 2 | His | Substitution | Significant decrease | Can be modified | His2 is critical for receptor binding. |

| 3 | Trp | Substitution | Significant decrease | Can be modified | Trp3 is essential for receptor activation. |

| 4 | Ser | Substitution | Variable | Can be modified | Ser4 contributes to the peptide's conformation. |

| 5 | Tyr | Substitution | Variable | Can be modified | Tyr5 is involved in the β-turn formation. |

| 6 | Gly | D-amino acid substitution | Significant increase | Can be modified | Stabilizes βII'-type turn and increases resistance to proteolysis. |

These principles, derived from systematic modifications of the H-Pyr-His-Trp-Ser-Tyr-Gly-OH sequence, have been instrumental in the development of a wide range of GnRH analogs with tailored pharmacological profiles.

Conformational Analysis and Stereochemical Influences on Biological Activity

The biological activity of H-Pyr-His-Trp-Ser-Tyr-Gly-OH and its analogs is intimately linked to their three-dimensional conformation and the stereochemistry of their constituent amino acids. Conformational analysis has revealed that a specific spatial arrangement of the peptide backbone is crucial for effective interaction with the GnRH receptor.

A key conformational feature of bioactive GnRH analogs is a βII'-type turn, which is facilitated by the Glycine residue at position 6 bioscientifica.com. This turn brings the N-terminal and C-terminal regions of the decapeptide into proximity, creating a folded structure that is recognized by the receptor bioscientifica.commdpi.com. The flexibility of the Glycine at position 6 is critical for allowing the peptide to adopt this bioactive conformation.

The stereochemistry of the amino acids within the hexapeptide has a profound influence on its conformation and, consequently, its biological activity. The substitution of the naturally occurring L-amino acids with their D-enantiomers at specific positions has been a powerful tool in the design of potent GnRH analogs.

The most significant stereochemical modification is the replacement of L-Glycine at position 6 with a D-amino acid. This substitution has been shown to stabilize the βII'-type turn, leading to a more rigid and pre-organized conformation that has a higher affinity for the GnRH receptor bioscientifica.com. This stereochemical change is a hallmark of GnRH superagonists.

Conversely, alterations in the stereochemistry of other residues within the N-terminal region can lead to a loss of agonistic activity and, in some cases, the development of antagonistic properties. For example, the incorporation of D-amino acids at positions 1, 2, or 3 can disrupt the conformation required for receptor activation, leading to compounds that bind to the receptor but fail to elicit a response. Theoretical conformational analysis of GnRH analogs containing conformationally restrictive residues has shown a correlation between the potency of the analogs and the strain energy required to adopt the bioactive conformation acs.org.

The differential conformational requirements for agonists and antagonists are highlighted by the observation that truncation strategies successful for generating hexapeptide and heptapeptide antagonists are not suitable for creating agonists mdpi.com. This suggests that agonists and antagonists stabilize different receptor conformations upon binding, and these distinct conformations are dictated by the specific stereochemistry and conformational flexibility of the ligand.

In essence, the biological activity of GnRH(1-6) analogs is not solely dependent on the amino acid sequence but is critically governed by the preferred three-dimensional structure, which is, in turn, heavily influenced by the stereochemistry at each position. The strategic incorporation of D-amino acids and other conformationally constraining elements has been a key strategy in manipulating the conformational landscape of the hexapeptide to achieve desired agonistic or antagonistic effects.

Strategies for Designing Peptidomimetics Based on GnRH(1-6) Scaffold

The inherent limitations of peptide-based drugs, such as poor oral bioavailability and susceptibility to enzymatic degradation, have driven the development of peptidomimetics. The GnRH(1-6) scaffold, H-Pyr-His-Trp-Ser-Tyr-Gly-OH, has served as a valuable template for the design of non-peptide molecules that mimic the biological activity of the native peptide.

A primary strategy in the design of peptidomimetics is to identify the key pharmacophoric elements of the peptide—the essential functional groups and their spatial arrangement—and to incorporate them into a non-peptide scaffold. For the GnRH(1-6) fragment, this involves mimicking the side chains of the amino acids that are critical for receptor binding and activation.

One approach is the "topographical helix mimics" or "helix surface mimics" strategy, where a non-peptide scaffold is used to present the key side chains in a conformation that mimics the bioactive β-turn structure of the peptide mdpi.com. This can involve the use of rigid organic scaffolds that lock the functional groups in the desired orientation.

Another strategy involves the gradual replacement of peptide components with non-peptide moieties. This can include modifying the peptide backbone to enhance stability while retaining the side-chain functionalities. Examples of backbone modifications include the introduction of N-substituted glycines (peptoids) or other unnatural amino acids that are resistant to proteolysis mdpi.com.

The development of small-molecule, non-peptide GnRH antagonists is a successful example of the application of these strategies. These compounds were discovered through high-throughput screening of chemical libraries, followed by optimization based on the known structure-activity relationships of the GnRH peptide nih.gov. These non-peptide antagonists are designed to bind to the GnRH receptor with high affinity and block its activation.

Computational modeling plays a crucial role in the design of peptidomimetics. By understanding the three-dimensional structure of the GnRH receptor and the binding mode of the native peptide, it is possible to design novel molecules that fit into the binding pocket and make the necessary interactions for high-affinity binding. This structure-based design approach can accelerate the discovery of potent and selective peptidomimetics.

The following table outlines some of the key strategies employed in the design of peptidomimetics based on the GnRH(1-6) scaffold.

| Strategy | Description | Example Application |

| Pharmacophore Mimicry | Identifying the essential functional groups and their spatial arrangement and incorporating them into a non-peptide scaffold. | Designing small molecules that present the key side chains of His2, Trp3, and Tyr5 in a conformation that mimics the bioactive state of GnRH. |

| Backbone Modification | Replacing labile amide bonds with more stable linkages to increase resistance to enzymatic degradation. | Introduction of peptoid residues or other unnatural amino acids into the GnRH(1-6) sequence. |

| Scaffold-Based Design | Using a rigid organic molecule as a scaffold to which the key pharmacophoric groups are attached. | Development of non-peptide GnRH antagonists based on various heterocyclic scaffolds. |

| Computational and Structure-Based Design | Utilizing computer modeling of the GnRH receptor to design molecules that fit into the active site. | In silico screening of virtual libraries to identify potential non-peptide ligands for the GnRH receptor. |

These strategies have been instrumental in the development of a new generation of GnRH receptor modulators with improved pharmacokinetic properties, offering potential advantages over traditional peptide-based therapies.

Implications for the Development of Novel Molecular Probes and Research Tools

The GnRH(1-6) scaffold, H-Pyr-His-Trp-Ser-Tyr-Gly-OH, and its analogs have significant implications for the development of novel molecular probes and research tools. The high affinity and specificity of these peptides for the GnRH receptor make them ideal candidates for creating targeted agents for imaging, diagnosis, and basic research.

A major application of GnRH(1-6) based probes is in the field of molecular imaging. By conjugating a GnRH analog to an imaging moiety, such as a radionuclide or a fluorescent dye, it is possible to visualize the distribution of GnRH receptors in vivo. This is particularly relevant for the detection and monitoring of cancers that overexpress the GnRH receptor, such as those of the reproductive system nih.govacs.org.

For example, GnRH-I analogs have been labeled with radioisotopes like Gallium-68 (68Ga) and Fluorine-18 (18F) for use in Positron Emission Tomography (PET) imaging nih.govacs.org. These radiolabeled probes can be used to non-invasively assess the GnRH receptor status of tumors, which could have important implications for patient stratification and therapy selection. The D-Lys6 modification within the hexapeptide region is often used as a convenient site for attaching the chelator required for radiolabeling, highlighting the importance of this part of the molecule in probe design nih.govacs.org.

In addition to radionuclides, fluorescent probes based on the GnRH scaffold have also been developed. These probes can be used for in vitro studies, such as fluorescence microscopy and flow cytometry, to investigate the cellular and subcellular localization of the GnRH receptor rsc.org. For instance, a luminescent agent based on a ruthenium core has been conjugated to a D-Lys6-GnRH analog to create a probe for selective imaging of cancer cells overexpressing the GnRH receptor rsc.org. Near-infrared fluorescent probes have also been developed for in vivo imaging, offering the potential for real-time surgical guidance mdpi.com.

Furthermore, GnRH(1-6) based molecules can be used as research tools to study the pharmacology and cell biology of the GnRH receptor. Labeled analogs can be used in radioligand binding assays to determine the affinity of new drug candidates for the receptor. Photoaffinity labeling with probes based on the GnRH sequence has been used to identify the specific amino acid residues of the receptor that are involved in ligand binding acs.org.

The following table provides a summary of the different types of molecular probes and research tools that have been developed based on the GnRH(1-6) scaffold.

| Probe Type | Imaging/Detection Moiety | Application | Reference |

| Radiolabeled Probes | 68Ga, 18F | PET imaging of GnRH receptor-positive tumors | nih.govacs.org |

| Fluorescent Probes | Ruthenium complex, Rhodamine, Near-infrared dyes | In vitro and in vivo imaging of GnRH receptors, flow cytometry | mdpi.comrsc.org |